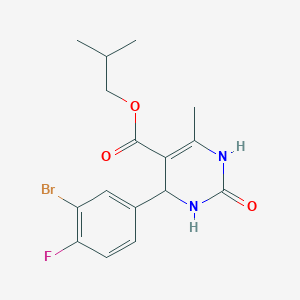
2-Methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(3-bromo-4-fluorophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-méthylpropyle est un composé organique synthétique appartenant à la classe des dérivés de la tétrahydropyrimidine. Ce composé est intéressant en raison de ses applications potentielles en chimie médicinale et en recherche pharmaceutique. Sa structure unique, qui comprend un cycle phényle substitué par du brome et du fluor, en fait un candidat pour diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(3-bromo-4-fluorophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-méthylpropyle peut être réalisée par une séquence de réaction en plusieurs étapes :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce, telles que la 3-bromo-4-fluoroaniline, l’acétoacétate d’éthyle et le chloroformiate d’isobutyle.
Formation d’un intermédiaire : La première étape implique la réaction de la 3-bromo-4-fluoroaniline avec l’acétoacétate d’éthyle en présence d’une base telle que l’éthylate de sodium pour former un intermédiaire.
Cyclisation : L’intermédiaire subit une cyclisation en présence d’un catalyseur approprié, tel que l’acide p-toluènesulfonique, pour former le cycle tétrahydropyrimidine.
Estérification : La dernière étape implique l’estérification du groupe acide carboxylique avec le chloroformiate d’isobutyle pour produire le composé souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production du 4-(3-bromo-4-fluorophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-méthylpropyle peut être mise à l’échelle en utilisant des réacteurs à écoulement continu pour garantir des conditions de réaction constantes et des rendements élevés. L’utilisation de systèmes automatisés pour l’ajout de réactifs et le contrôle de la température peut améliorer encore l’efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthyles, pour former les alcools ou les cétones correspondants.
Réduction : Des réactions de réduction peuvent être effectuées sur le groupe carbonyle pour produire l’alcool correspondant.
Substitution : Les atomes de brome et de fluor sur le cycle phényle peuvent être substitués par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d’une base telle que le carbonate de potassium.
Principaux produits
Oxydation : Formation d’alcools ou de cétones.
Réduction : Formation d’alcools.
Substitution : Formation de dérivés phényliques substitués.
4. Applications de la recherche scientifique
Le 4-(3-bromo-4-fluorophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-méthylpropyle a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent thérapeutique en raison de ses caractéristiques structurales uniques.
Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec diverses cibles biologiques.
Recherche pharmaceutique : Il sert de composé de tête pour le développement de nouveaux médicaments.
Applications industrielles : Les propriétés uniques du composé le rendent utile dans le développement de produits chimiques spécialisés.
Applications De Recherche Scientifique
2-Methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs.
Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 4-(3-bromo-4-fluorophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-méthylpropyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La présence des atomes de brome et de fluor améliore son affinité de liaison et sa sélectivité. Le composé peut inhiber ou activer certaines voies, conduisant à ses effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(3-chloro-4-fluorophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-méthylpropyle
- 4-(3-bromo-4-chlorophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-méthylpropyle
Unicité
La combinaison unique d’atomes de brome et de fluor dans le 4-(3-bromo-4-fluorophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-méthylpropyle le distingue des composés similaires. Cette combinaison améliore sa réactivité chimique et son activité biologique, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C16H18BrFN2O3 |
|---|---|
Poids moléculaire |
385.23 g/mol |
Nom IUPAC |
2-methylpropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18BrFN2O3/c1-8(2)7-23-15(21)13-9(3)19-16(22)20-14(13)10-4-5-12(18)11(17)6-10/h4-6,8,14H,7H2,1-3H3,(H2,19,20,22) |
Clé InChI |
OESMIXDPGCHIFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)Br)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630997.png)
![7-[(2,4-dichlorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B11631013.png)

![Ethyl 2-[(cyclopropylcarbonyl)amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11631017.png)
![7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11631021.png)

![2-(3-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11631029.png)
![5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11631032.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631041.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631060.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B11631065.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631085.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-6-iodoquinazolin-4(3H)-one](/img/structure/B11631089.png)
